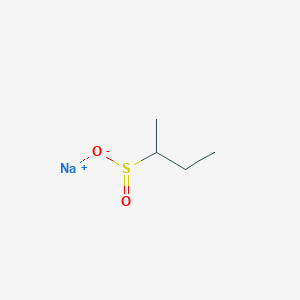
3-(chloromethyl)-5-methyl-1,2-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-5-methyl-1,2-thiazole (CMMT) is an important organic compound that has been used in a variety of scientific research applications. CMMT is a compound of sulfur, nitrogen, and chlorine, and it has been used in a range of studies involving biochemistry, physiology, and pharmacology. It is also used in the synthesis of other compounds and in the development of new drugs and pharmaceuticals. This article will discuss the synthesis of CMMT, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
3-(chloromethyl)-5-methyl-1,2-thiazole has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as polythiazoles, polythioureas, and polythiocarboxylic acids. It has also been used in the development of new drugs and pharmaceuticals. 3-(chloromethyl)-5-methyl-1,2-thiazole has also been used in studies involving biochemistry, physiology, and pharmacology. For example, it has been used in studies of the mechanisms of action of various drugs, as well as in studies of the biochemical and physiological effects of various compounds.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-5-methyl-1,2-thiazole is not fully understood. However, it is believed that 3-(chloromethyl)-5-methyl-1,2-thiazole acts as a proton donor, which enables the formation of a thioether bond between two molecules. It is also believed that 3-(chloromethyl)-5-methyl-1,2-thiazole can act as a catalyst, facilitating the formation of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(chloromethyl)-5-methyl-1,2-thiazole are not fully understood. However, it has been suggested that 3-(chloromethyl)-5-methyl-1,2-thiazole may have a role in the regulation of cell signaling pathways, as well as in the regulation of gene expression. In addition, 3-(chloromethyl)-5-methyl-1,2-thiazole has been shown to have an inhibitory effect on the enzyme phospholipase A2, which is involved in the metabolism of fatty acids.
Advantages and Limitations for Lab Experiments
The use of 3-(chloromethyl)-5-methyl-1,2-thiazole in laboratory experiments has several advantages and limitations. One advantage is that 3-(chloromethyl)-5-methyl-1,2-thiazole is relatively easy to synthesize and is widely available. Furthermore, it is relatively stable and has a low toxicity. However, 3-(chloromethyl)-5-methyl-1,2-thiazole is highly reactive and can react with other compounds, which can lead to unexpected results. In addition, 3-(chloromethyl)-5-methyl-1,2-thiazole is not soluble in water, which can limit its use in certain experiments.
Future Directions
The use of 3-(chloromethyl)-5-methyl-1,2-thiazole in scientific research is still in its infancy, and there are many potential future directions for its use. For example, further research could be done to explore the biochemical and physiological effects of 3-(chloromethyl)-5-methyl-1,2-thiazole, as well as its potential role in regulating cell signaling pathways and gene expression. In addition, further research could be done to explore the potential uses of 3-(chloromethyl)-5-methyl-1,2-thiazole in the development of new drugs and pharmaceuticals. Finally, further research could be done to explore the potential uses of 3-(chloromethyl)-5-methyl-1,2-thiazole in the synthesis of other compounds.
Synthesis Methods
3-(chloromethyl)-5-methyl-1,2-thiazole can be synthesized using a variety of methods. One common method involves the reaction of an alkyl halide with an alkyl thiol in the presence of a base. This reaction produces a thioether, which can then be converted to 3-(chloromethyl)-5-methyl-1,2-thiazole by chlorination. Another method involves the reaction of an alkyl halide with an alkyl thiol in the presence of a base, followed by the addition of a Lewis acid. This reaction produces a thioether, which can then be converted to 3-(chloromethyl)-5-methyl-1,2-thiazole by chlorination.
properties
IUPAC Name |
3-(chloromethyl)-5-methyl-1,2-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c1-4-2-5(3-6)7-8-4/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAOOGUDSIHEGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-methyl-1,2-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide](/img/structure/B6615111.png)
